Methyl 2-acetyl-6-fluoroisonicotinate

Description

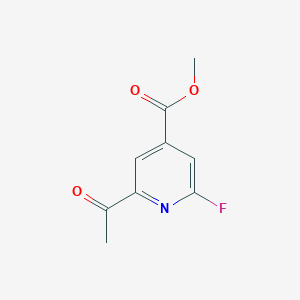

Methyl 2-acetyl-6-fluoroisonicotinate is a fluorinated pyridine derivative characterized by an acetyl group at the 2-position and a fluorine atom at the 6-position of the isonicotinate backbone. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic effects imparted by fluorine and the acetyl group, which may enhance metabolic stability, bioavailability, or receptor binding.

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

methyl 2-acetyl-6-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |

InChI Key |

RPXKOZWOWVCCJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-fluoroisonicotinate typically involves the esterification of 2-acetyl-6-fluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-6-fluoroisonicotinate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-carboxy-6-fluoroisonicotinic acid.

Reduction: Methyl 2-hydroxy-6-fluoroisonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyl-6-fluoroisonicotinate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-fluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound are inferred from structural analogs. †Fluorinated compounds often require refrigerated storage to prevent degradation.

Key Comparisons:

(A) Substituent Effects

- Fluorine vs. This may enhance metabolic stability in biological systems.

- Acetyl vs. Difluoromethyl : The acetyl group at position 2 introduces a reactive ketone moiety, which may act as a prodrug feature (e.g., undergoing hydrolysis in vivo). In contrast, the difluoromethyl group in the analog is more chemically inert, favoring stability in agrochemical applications .

(B) Spectral and Analytical Data

- NMR/IR : The acetyl group in this compound would exhibit a carbonyl stretch near 1700 cm⁻¹ in FTIR, similar to methyl shikimate’s ester carbonyl peak . Fluorine’s electron-withdrawing effect would deshield adjacent protons in ¹H NMR, as seen in other fluorinated pyridines.

- HPLC : Retention times would differ significantly from methyl shikimate due to the fluorinated aromatic system, which increases hydrophobicity .

(A) Pharmaceutical Relevance

Fluorinated pyridines like this compound are explored as kinase inhibitors or antimicrobial agents due to fluorine’s ability to modulate pKa and lipophilicity. The acetyl group could serve as a prodrug, as seen in antiviral agents (e.g., oseltamivir derivatives) .

(B) Agrochemical Potential

Comparisons to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate suggest utility in herbicide design, where fluorine enhances membrane permeability and target binding.

(C) Analytical Challenges

The absence of direct chromatographic data for this compound underscores the need for method optimization, as seen in diterpenoid methyl ester analyses via GC and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.